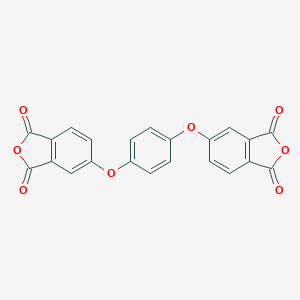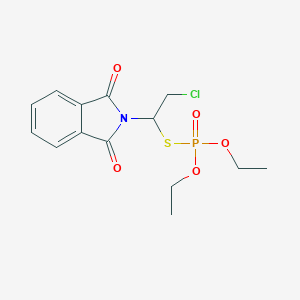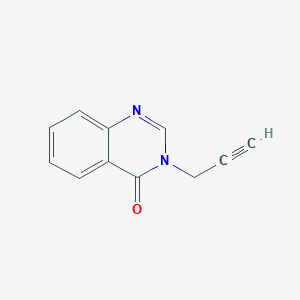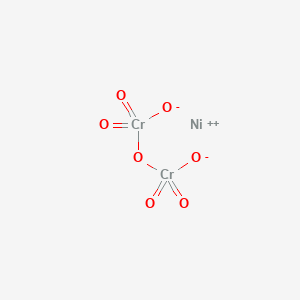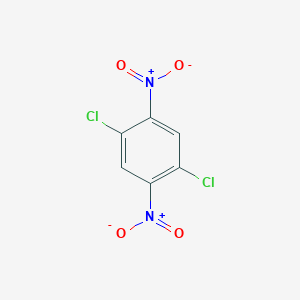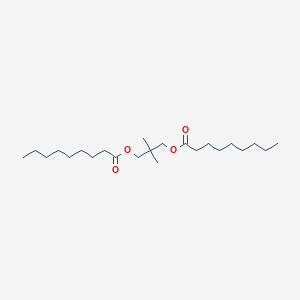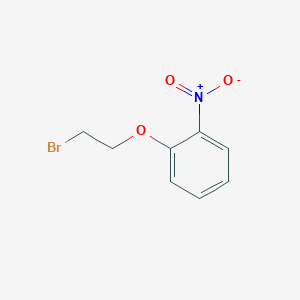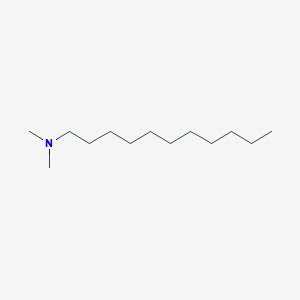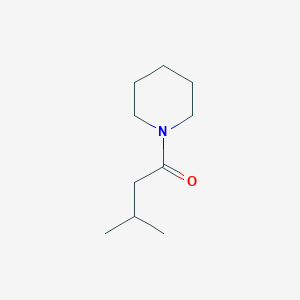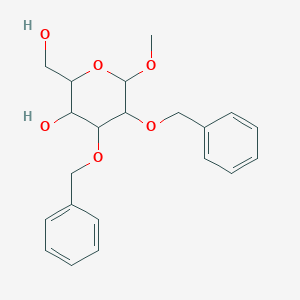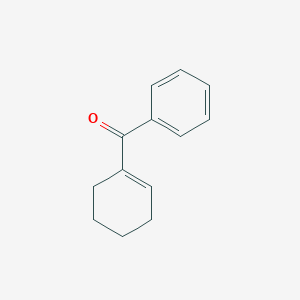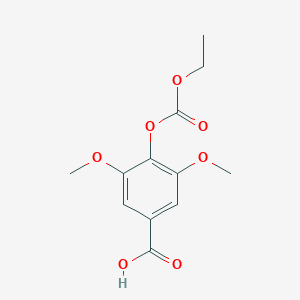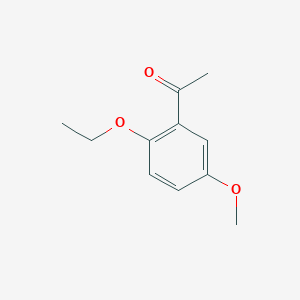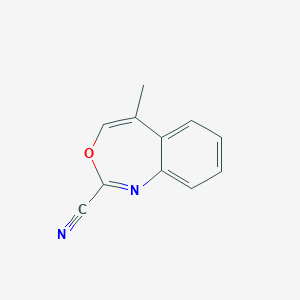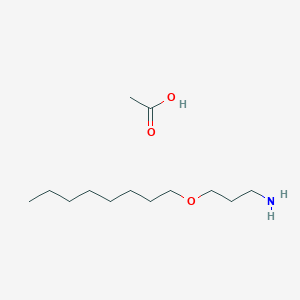
3-(Octyloxy)propylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octyloxy)propylammonium acetate, also known as OPAA, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields. It is a water-soluble surfactant that has been used as a stabilizer in emulsions, as a dispersant in paints and coatings, and as a corrosion inhibitor in metalworking fluids. In recent years, OPAA has gained attention in the scientific community for its potential applications in biomedicine and biochemistry.
Mechanism Of Action
The mechanism of action of 3-(Octyloxy)propylammonium acetate is not yet fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical And Physiological Effects
3-(Octyloxy)propylammonium acetate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-(Octyloxy)propylammonium acetate has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-(Octyloxy)propylammonium acetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile tool for researchers in various fields. However, 3-(Octyloxy)propylammonium acetate also has some limitations. Its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments. Additionally, its effects on human cells and tissues are not yet fully understood, which limits its potential use in clinical applications.
Future Directions
There are several future directions for research on 3-(Octyloxy)propylammonium acetate. One potential direction is to further investigate its antimicrobial properties and potential use as a disinfectant and antiseptic. Another potential direction is to investigate its potential use in cancer therapy, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, further research is needed to fully understand its mechanism of action and its effects on human cells and tissues, which could lead to its potential use in the treatment of inflammatory diseases.
Synthesis Methods
3-(Octyloxy)propylammonium acetate can be synthesized using a simple two-step process. The first step involves the reaction of 3-chloropropylamine with octanol to form 3-(octyloxy)propylamine. The second step involves the quaternization of 3-(octyloxy)propylamine with acetic acid to form 3-(Octyloxy)propylammonium acetate. The synthesis of 3-(Octyloxy)propylammonium acetate is relatively straightforward and can be done in large quantities with high purity.
Scientific Research Applications
3-(Octyloxy)propylammonium acetate has been extensively studied for its potential applications in biomedicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. 3-(Octyloxy)propylammonium acetate has also been shown to have antitumor activity, making it a potential candidate for use in cancer therapy. Additionally, 3-(Octyloxy)propylammonium acetate has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
CAS RN |
15930-71-9 |
|---|---|
Product Name |
3-(Octyloxy)propylammonium acetate |
Molecular Formula |
C13H29NO3 |
Molecular Weight |
247.37 g/mol |
IUPAC Name |
acetic acid;3-octoxypropan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4) |
InChI Key |
RUFBKNMLVUJMAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCOCCCN.CC(=O)O |
Other CAS RN |
15930-71-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



